4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Description
4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21ClN6O3S and its molecular weight is 448.93. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds related to 4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine have shown significant antiproliferative effects against various human cancer cell lines. For example, derivatives synthesized by Mallesha et al. (2012) exhibited good activity against cancer cell lines like Colo-205 and MDA-MB 231, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anticancer Properties
A study by Turov (2020) highlighted the effectiveness of compounds with a piperazine substituent, similar to the one , as anticancer agents. They demonstrated significant activity in the "NCI-60 Human Tumor Cell Lines Screen" program, suggesting a potential role in cancer treatment (Turov, 2020).
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For instance, Patel and Agravat (2009) synthesized derivatives that demonstrated considerable antibacterial activity, indicating potential use in antimicrobial applications (Patel & Agravat, 2009).
Analgesic and Anti-Inflammatory Activities
The derivative compounds have been evaluated for their analgesic and anti-inflammatory activities. Abu‐Hashem, Al-Hussain, and Zaki (2020) found that certain synthesized compounds showed high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential in PET Imaging
Wang et al. (2018) synthesized a compound similar to the one for potential use in PET imaging for imaging of IRAK4 enzyme in neuroinflammation. This indicates its possible application in diagnostic imaging in medical research (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Drug Discovery Applications
These compounds have been explored in drug discovery, particularly in the development of HIV-1 reverse transcriptase inhibitors. Research by Romero et al. (1994) synthesized and evaluated various analogues, including those with pyrazolo[1,5-a]pyrimidine derivatives, for their inhibitory effects on HIV-1 (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Synthesis and Structural Characterization
Studies have also focused on the synthesis and structural analysis of related compounds, which is crucial for understanding their potential applications. Kumara et al. (2017) conducted a study involving the synthesis and characterization of piperazine derivatives, providing insights into their chemical structure and properties (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Properties
IUPAC Name |
4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-14-22-18(13-19(23-14)26-7-3-6-21-26)24-8-10-25(11-9-24)30(27,28)15-4-5-17(29-2)16(20)12-15/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZTEREJDMYCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.